molecular formula C14H15N5O3 B5547924 1-(3-methoxyphenyl)-4-(1H-1,2,4-triazol-5-ylcarbonyl)-2-piperazinone

1-(3-methoxyphenyl)-4-(1H-1,2,4-triazol-5-ylcarbonyl)-2-piperazinone

Cat. No. B5547924
M. Wt: 301.30 g/mol
InChI Key: XAEYUICBOLIFME-UHFFFAOYSA-N
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Description

The chemical compound is part of a broader class of compounds that include piperazine and 1,2,4-triazole functionalities. These compounds are of interest in various fields of chemistry and pharmacology due to their diverse biological activities and their utility in drug development. The methoxyphenyl and triazolylcarbonyl groups suggest potential for interaction with biological molecules, influencing the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of compounds similar to 1-(3-methoxyphenyl)-4-(1H-1,2,4-triazol-5-ylcarbonyl)-2-piperazinone typically involves multi-step reactions. Starting materials might include methoxybenzaldehyde and piperazine derivatives, undergoing reactions such as cyclization, alkylation, and condensation. The exact synthesis route can vary based on desired substitutions and chemical structures aimed for specific biological targets or physical-chemical properties (Wujec & Typek, 2023).

Molecular Structure Analysis

The molecular structure of piperazine and triazole-containing compounds is characterized by their cyclic systems and functional groups attached. These structures are crucial for the interaction with biological targets. The presence of methoxy and triazolylcarbonyl groups can affect the compound's electron distribution, hydrophobicity, and ability to form hydrogen bonds, impacting its biological activity and solubility (El-Emam et al., 2012).

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has demonstrated the synthesis of novel 1,2,4-triazole derivatives, including structures related to "1-(3-methoxyphenyl)-4-(1H-1,2,4-triazol-5-ylcarbonyl)-2-piperazinone". These compounds have been evaluated for their antimicrobial activities, with some exhibiting good or moderate activities against various microorganisms. This underscores the potential of these compounds in the development of new antimicrobial agents (Bektaş et al., 2010).

Receptor Binding Affinities and Imaging Applications

Several studies have focused on the modification of piperazine derivatives to explore their binding affinities to various receptors, such as the 5-HT1A serotonin receptor. These modifications aim to achieve improved selectivity and potential therapeutic applications. For instance, derivatives have been developed for potential use as imaging agents targeting specific receptors, which could contribute to better understanding receptor distributions and functions in various medical conditions (Raghupathi et al., 1991).

Novel Synthesis Methods and Characterization

Research on compounds structurally related to "1-(3-methoxyphenyl)-4-(1H-1,2,4-triazol-5-ylcarbonyl)-2-piperazinone" includes novel synthesis methods that offer efficient and reproducible ways to attach various moieties, enhancing the compound's potential applications. For example, the development of radioconjugates for imaging applications has involved innovative synthesis techniques to achieve high radiochemical purity and stability, indicating potential for clinical applications (Hassanzadeh et al., 2012).

Potential Anticancer and Anti-inflammatory Applications

Compounds with the core structure similar to "1-(3-methoxyphenyl)-4-(1H-1,2,4-triazol-5-ylcarbonyl)-2-piperazinone" have been investigated for their potential anticancer and anti-inflammatory properties. This includes the exploration of their activities against specific cancer cell lines and their interaction with biological targets, which could lead to the development of new therapeutic agents (Lv et al., 2019).

properties

IUPAC Name

1-(3-methoxyphenyl)-4-(1H-1,2,4-triazole-5-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c1-22-11-4-2-3-10(7-11)19-6-5-18(8-12(19)20)14(21)13-15-9-16-17-13/h2-4,7,9H,5-6,8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEYUICBOLIFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2=O)C(=O)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxyphenyl)-4-(1H-1,2,4-triazol-5-ylcarbonyl)-2-piperazinone

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